2-Undecylpyrrole is a key biosynthetic intermediate in the production of prodiginines, a family of red-pigmented tripyrrole-based antibiotics. [] Prodiginines are specialized metabolites primarily produced by bacteria, particularly members of the actinomycete family. [] These compounds have garnered significant interest in scientific research due to their various biological activities, including antitumor, immunosuppressant, and antimalarial properties. []
Within the prodiginine biosynthetic pathway, 2-Undecylpyrrole serves as a crucial building block. It reacts with 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) in a condensation reaction catalyzed by the enzyme RedH. [, ] This condensation yields undecylprodiginine, another important intermediate in the pathway. [] Further enzymatic modifications of undecylprodiginine, such as the oxidative carbocyclization catalyzed by RedG, lead to the formation of various prodiginines, including streptorubin B and metacycloprodigiosin. [, ]
2-Undecylpyrrole is a pyrrole derivative characterized by the presence of a undecyl group at the 2-position of the pyrrole ring. This compound has garnered attention due to its role as an intermediate in the biosynthesis of various prodiginine compounds, notably undecylprodiginine and streptorubin B, which are produced by certain species of Streptomyces.
2-Undecylpyrrole is primarily sourced from actinobacteria, particularly from the Streptomyces genus. The compound plays a crucial role in the biosynthetic pathways leading to prodiginines, which are red pigments with potential pharmacological properties, including antibacterial and antitumor activities .
Chemically, 2-undecylpyrrole belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is classified under alkylated pyrroles due to the long undecyl chain attached to the nitrogen-containing ring.
The synthesis of 2-undecylpyrrole can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure high yields and purity. Temperature, pH, and reaction time are critical parameters that influence the outcome of both chemical and biological synthesis methods.
The molecular structure of 2-undecylpyrrole consists of a five-membered ring containing one nitrogen atom and a long undecyl side chain (C11H23). The chemical formula is C13H17N, indicating that it contains thirteen carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.
2-Undecylpyrrole participates in several chemical reactions:
The reactions involving 2-undecylpyrrole often require specific reagents and conditions to promote desired pathways while minimizing side reactions.
In biological systems, the mechanism of action for 2-undecylpyrrole involves its incorporation into larger prodiginine structures through enzymatic catalysis. The red gene cluster in Streptomyces coelicolor encodes enzymes that facilitate the conversion of fatty acids into this intermediate compound .
The biosynthetic pathway includes several key steps:
Relevant data indicate that variations in alkyl chain length can significantly affect the physical properties and biological activity of pyrroles.
2-Undecylpyrrole has several applications in scientific research:
The red gene cluster in Streptomyces coelicolor, spanning over 21 kb of genomic DNA, orchestrates the biosynthesis of 2-undecylpyrrole (UP) as a key intermediate for undecylprodiginine and streptorubin B antibiotics [1] [5] [9]. This cluster contains 23 genes, with redPQRKL specifically implicated in UP formation from dodecanoic acid precursors. Disruption of these genes results in significant defects in prodiginine biosynthesis, confirming their essential catalytic or regulatory roles [1] [2].
Genetic dissection reveals distinct functions for each gene within the redPQRKL operon:
Table 1: Phenotypes of red Gene Mutants in S. coelicolor
Mutant | UP Production | Prodiginine Yield | Phenotypic Rescue |
---|---|---|---|
redL⁻ | Absent | None | Synthetic UP addition |
redK⁻ | Absent | Hydroxylated analogs | Synthetic UP addition |
redP⁻/Q⁻/R⁻ | Reduced | 5–20% of wild-type | Fatty acid feeding |
RedL exhibits strict substrate specificity for dodecanoic acid (C12:0), with minimal activity toward C10:0 or C14:0 fatty acids [1] [9]. Structural modeling suggests a narrow hydrophobic binding pocket that sterically excludes non-C12 chains. RedK utilizes the RedL-generated dodecanoyl-AMP intermediate for pyrrole ring formation via a proposed mechanism involving:
The enzymes operate as a co-dependent complex, as evidenced by the loss of activity in co-immunoprecipitation assays when either subunit is absent [9].
Inactivation of redK results in accumulation of hydroxylated undecylprodiginine derivatives lacking the characteristic red pigmentation [1] [2]. This hydroxylation occurs at the alkyl chain terminus, suggesting aberrant oxidation in the absence of UP. Phenotypic rescue is achieved by supplementing cultures with synthetic 2-undecylpyrrole, which restores undecylprodiginine and streptorubin B production in both redK⁻ and redL⁻ mutants [1] [2]. This confirms UP as an essential downstream intermediate independent of RedL/RedK activity.
While general fatty acid synthase (FAS) II systems generate dodecanoic acid, the redPQR genes critically enhance precursor flux into the UP pathway. In redR⁻ mutants, feeding exogenous fatty acids (C10–C14) generates hybrid prodiginines:
Table 2: Prodiginine Analogs Generated via Precursor Feeding in redR⁻ Mutants
Fed Fatty Acid | Carbon Chain Length | Resultant Prodiginine | Relative Yield (%) |
---|---|---|---|
Decanoic acid | C10:0 | Butylprodiginine | 15–30 |
Dodecanoic acid | C12:0 | Undecylprodiginine | 80–95 |
Tetradecanoic acid | C14:0 | Tridecylprodiginine | 10–25 |
This demonstrates that redPQR functions as a metabolic gatekeeper ensuring fidelity in alkyl chain length. Overexpression of redPQR with FAS II enzymes increases UP titers 3.5-fold by reducing off-pathway lipid utilization [1] [10].
2-Undecylpyrrole serves as the obligate precursor for two distinct antibiotics:
Metabolic flux studies reveal that >90% of cellular UP pools are consumed by these pathways. The redG homolog from Streptomyces longispororuber converts undecylprodiginine to metacycloprodigiosin (12-membered ring) when expressed in S. coelicolor, confirming the enzymatic basis for cyclization diversity [9]. This highlights UP’s centrality in generating structural diversity within prodiginine antibiotics.
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